molecular formula C17H27N3O3 B13414427 N1-Feruloylspermidine

N1-Feruloylspermidine

Cat. No.: B13414427
M. Wt: 321.4 g/mol
InChI Key: NABYCXSHQMCCEZ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Feruloylspermidine is a spermidine conjugate of interest in biochemical and physiological research. Spermidine is a ubiquitous polyamine essential for cellular growth and proliferation, playing critical roles in numerous physiological functions . As a natural polyamine, spermidine is recognized for its properties, including anti-aging, autophagy induction, anti-inflammation, and anti-oxidation . The conjugation with ferulic acid may impart unique characteristics or modify the bioavailability and activity of the parent spermidine molecule, opening avenues for various research applications. Researchers can utilize this compound to investigate the broader class of polyamine conjugates, their metabolism, and their potential biological significance. Altered levels of polyamines and their derivatives have been associated with a variety of physiological and pathophysiological states, making them a focus of scientific inquiry . This compound is provided as a high-purity chemical for research purposes exclusively. This product is labeled "For Research Use Only" (RUO). RUO products are specialized tools exclusively tailored for laboratory research and are not intended for diagnostic, therapeutic, or any other personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

(E)-N-[4-(3-aminopropylamino)butyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H27N3O3/c1-23-16-13-14(5-7-15(16)21)6-8-17(22)20-12-3-2-10-19-11-4-9-18/h5-8,13,19,21H,2-4,9-12,18H2,1H3,(H,20,22)/b8-6+

InChI Key

NABYCXSHQMCCEZ-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCNCCCN)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCCCNCCCN)O

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms of N1 Feruloylspermidine Formation

Precursor Metabolic Pathways

The journey to N1-feruloylspermidine begins with the production of its fundamental building blocks, ferulic acid and spermidine (B129725). These precursors originate from distinct and highly regulated metabolic cascades.

Phenylpropanoid Pathway Intermediates and Regulation

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, responsible for synthesizing a vast array of phenolic compounds. eco-vector.comnih.gov The pathway's starting point is the deamination of the amino acid phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. tandfonline.comoup.comwikipedia.org This is followed by a series of hydroxylation and methylation reactions to yield various hydroxycinnamic acids, including the crucial precursor to this compound, ferulic acid. wikipedia.org

The conversion of cinnamic acid to p-coumaric acid is catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H). tandfonline.comoup.com From p-coumaric acid, the pathway can branch. In the context of ferulic acid synthesis, p-coumaric acid is acted upon by caffeic acid O-methyltransferase (COMT), which methylates caffeic acid to produce ferulic acid. frontiersin.orgmdpi.com An alternative route suggests that ferulic acid can also be synthesized through the oxidation of coniferaldehyde. nih.gov

The regulation of the phenylpropanoid pathway is complex, occurring at transcriptional, post-transcriptional, and post-translational levels. nih.gov Key enzymes like PAL, C4H, and 4-coumaroyl-CoA ligase (4CL) are often encoded by gene families, allowing for fine-tuned control in response to developmental cues and environmental stimuli. eco-vector.com Transcription factors, including those from the MYB, LIM, ERF, and KNOX families, play a significant role in regulating the expression of genes within this pathway. nih.gov

Polyamine Biosynthesis and Homeostasis in Plants

Polyamines are small, nitrogen-containing organic compounds that are essential for a multitude of physiological processes in plants, including growth, development, and stress responses. nih.govmdpi.com The primary polyamines found in plants are putrescine, spermidine, and spermine (B22157). nih.gov

Putrescine, Spermidine, and Spermine Synthesis

The biosynthesis of polyamines begins with the diamine putrescine. mdpi.com Plants have two primary pathways for putrescine synthesis. The first involves the direct decarboxylation of ornithine by ornithine decarboxylase (ODC). mdpi.comresearchgate.net The second, and often predominant pathway in plants, starts with arginine, which is converted to agmatine (B1664431) by arginine decarboxylase (ADC), followed by further enzymatic steps to yield putrescine. researchgate.netresearchgate.net

Once putrescine is formed, it serves as the precursor for the synthesis of higher polyamines. Spermidine is synthesized from putrescine through the addition of an aminopropyl group, a reaction catalyzed by spermidine synthase (SPDS). mdpi.comresearchgate.net Similarly, spermine is produced by the addition of another aminopropyl group to spermidine, facilitated by spermine synthase (SPMS). mdpi.comresearchgate.net

Polyamine Catabolism and Turnover

The intracellular levels of polyamines are tightly controlled through a balance of biosynthesis, catabolism, and conjugation. researchgate.net Polyamine catabolism is primarily carried out by two classes of enzymes: copper-containing amine oxidases (CuAOs) and flavin-containing polyamine oxidases (PAOs). nih.govfrontiersin.orgoup.com

CuAOs typically oxidize the primary amino groups of diamines like putrescine. oup.com PAOs, on the other hand, are involved in the back-conversion of spermine to spermidine, and spermidine to putrescine. utm.mx This catabolic process not only helps in maintaining polyamine homeostasis but also generates hydrogen peroxide (H2O2), a key signaling molecule in various plant processes, including stress responses. nih.govfrontiersin.orgoup.com The turnover of polyamines is a crucial aspect of nitrogen recycling within the plant. oup.comoup.com

Acyltransferase Enzymes Involved in this compound Synthesis

The final and definitive step in the formation of this compound is the conjugation of ferulic acid to spermidine. This reaction is catalyzed by a specific class of enzymes known as acyltransferases.

Characterization of Spermidine Hydroxycinnamoyl Transferases (SHTs)

Spermidine hydroxycinnamoyl transferases (SHTs) are enzymes belonging to the BAHD superfamily of acyltransferases. oup.comoup.com These enzymes are responsible for catalyzing the transfer of a hydroxycinnamoyl group, such as a feruloyl group from an activated donor like feruloyl-CoA, to the amino groups of spermidine. uniprot.orgresearchgate.net

Studies on SHTs from various plant species, including Arabidopsis thaliana, eggplant (Solanum melongena), and apple (Malus domestica), have provided valuable insights into their function and specificity. oup.comresearchgate.netrcsb.orgnih.gov Recombinant SHTs have been shown to catalyze the synthesis of mono-, di-, and even tri-acylated spermidine derivatives. researchgate.netusda.gov For instance, when incubated with feruloyl-CoA and spermidine, SHT from Arabidopsis produces N1,N5,N10-triferuloyl spermidine as the major product, with mono- and di-acylated forms as intermediates. researchgate.net

SHTs exhibit substrate specificity. For example, the SHT from eggplant (SmSHT) shows a preference for spermidine as the acyl acceptor over other polyamines like spermine and putrescine. usda.gov In terms of the acyl donor, SmSHT prefers caffeoyl-CoA, followed by feruloyl-CoA and then p-coumaroyl-CoA. researchgate.netusda.gov The expression of SHT genes can be tissue-specific and inducible by environmental stresses, suggesting their role in plant development and defense. researchgate.net For example, AtSHT in Arabidopsis is specifically expressed in the tapetum of anthers during flower development. uniprot.org

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Abbreviation Pathway Function
Phenylalanine Ammonia-Lyase PAL Phenylpropanoid Converts phenylalanine to cinnamic acid tandfonline.comoup.comwikipedia.org
Cinnamate 4-Hydroxylase C4H Phenylpropanoid Converts cinnamic acid to p-coumaric acid tandfonline.comoup.com
Caffeic Acid O-Methyltransferase COMT Phenylpropanoid Methylates caffeic acid to produce ferulic acid frontiersin.orgmdpi.com
Ornithine Decarboxylase ODC Polyamine Biosynthesis Converts ornithine to putrescine mdpi.comresearchgate.net
Arginine Decarboxylase ADC Polyamine Biosynthesis Converts arginine to agmatine, a precursor of putrescine researchgate.netresearchgate.net
Spermidine Synthase SPDS Polyamine Biosynthesis Synthesizes spermidine from putrescine mdpi.comresearchgate.net
Spermidine Hydroxycinnamoyl Transferase SHT This compound Synthesis Transfers a feruloyl group to spermidine uniprot.orgresearchgate.net

Specificity and Catalytic Mechanisms of SHT Orthologs

The key enzyme responsible for the formation of this compound and related compounds is Spermidine Hydroxycinnamoyl Transferase (SHT). SHTs are members of the BAHD acyltransferase superfamily, characterized by conserved catalytic motifs, including the HXXXD motif essential for catalysis and a DFGWG motif that plays a role in structural stability and may regulate catalytic activity. acs.orgresearchgate.netresearchgate.netnih.gov

Orthologs of SHT have been identified and characterized in various plant species, revealing both conserved functions and distinct specificities. The SHT from Arabidopsis thaliana (AtSHT) is capable of catalyzing the transfer of various hydroxycinnamoyl groups to all three amine functions of spermidine, leading to the formation of mono-, di-, and tri-acylated spermidines. researchgate.netnih.govnih.gov In vitro, when incubated with spermidine and feruloyl-CoA, AtSHT produces triferuloylspermidine as the major product. frontiersin.org

The specificity of SHT orthologs varies concerning both the acyl donor (hydroxycinnamoyl-CoA) and the acyl acceptor (polyamine). While spermidine is the preferred acyl acceptor for most characterized SHTs, their affinity for different hydroxycinnamoyl-CoA esters can differ significantly. nih.govnih.gov For instance, AtSHT in Arabidopsis preferentially utilizes feruloyl-CoA over other acyl donors like p-coumaroyl-CoA or caffeoyl-CoA. nih.govnih.govresearchgate.net In contrast, the SHT from Solanum melongena (eggplant), SmSHT, and its ortholog from Solanum richardii, SrSHT, show a preference for caffeoyl-CoA, followed by feruloyl-CoA and then p-coumaroyl-CoA. researchgate.netnih.gov The SHT identified in Malus domestica (apple), MdSHT, exhibits substrate specificity restricted to p-coumaroyl-CoA and caffeoyl-CoA as acyl donors. nih.gov

These enzymes typically contain a conserved HXXXD catalytic domain. acs.org The catalytic efficiency, represented by the turnover number (kcat) and the Michaelis-Menten constant (Km), also varies among orthologs, indicating evolutionary adaptation and functional diversification. For example, SrSHT from the wild relative of eggplant displays significantly higher catalytic activity (Kcat) than SmSHT, a difference attributed to just five amino acid substitutions that may alter the enzyme's 3D structure and enhance its function. acs.orgresearchgate.net

Table 1: Comparison of Substrate Specificity in Plant SHT Orthologs

Enzyme (Species)Preferred Acyl AcceptorAcyl Donor Preference OrderReference
AtSHT (Arabidopsis thaliana)SpermidineFeruloyl-CoA > Caffeoyl-CoA > p-Coumaroyl-CoA nih.govnih.gov
MdSHT (Malus domestica)Spermidinep-Coumaroyl-CoA, Caffeoyl-CoA nih.gov
SmSHT (Solanum melongena)SpermidineCaffeoyl-CoA > Feruloyl-CoA > p-Coumaroyl-CoA researchgate.netnih.gov
SrSHT (Solanum richardii)SpermidineCaffeoyl-CoA > Feruloyl-CoA > p-Coumaroyl-CoA researchgate.netnih.gov

Functional Specialization and Isoforms of Related Transferases

The BAHD acyltransferase family has undergone significant functional diversification, leading to a range of transferases with specialized roles in phenolamide biosynthesis. oup.comoup.com While SHTs are defined by their ability to acylate spermidine, other related transferases target different polyamines or exhibit different patterns of acylation on the same substrate.

In Arabidopsis, besides AtSHT which can produce tri-acylated spermidines, there are other specialized transferases like Spermidine Dicoumaroyl Transferase (SCT) and Spermidine Disinapoyl Transferase (SDT). nih.govscispace.com These enzymes, unlike SHT, catalyze the N-coupling reaction only on the terminal primary amino groups of spermidine to form di-acylated conjugates, such as dicoumaroyl spermidine and disinapoyl spermidine, respectively. nih.govsemanticscholar.org This functional specialization allows for the precise synthesis of a diverse array of spermidine amides within the plant.

Further evidence of specialization comes from transferases that utilize different polyamine acceptors. For example, Putrescine Hydroxycinnamoyl Transferases (PHTs) specifically catalyze the acylation of putrescine, while Spermine Hydroxycinnamoyl Transferases (SpmHT) exclusively use spermine as their acyl acceptor. researchgate.netnih.govnih.gov The characterization of a novel SpmHT from Solanum richardii (SrSpmHT) revealed that it exclusively selects spermine, with molecular docking studies suggesting its substrate-binding pocket is structured to accommodate the larger spermine molecule but not the shorter spermidine. researchgate.net

Isoforms of these transferases also contribute to metabolic diversity. In Solanum, the SmSHT and SrSHT isoforms are highly similar in sequence but show different catalytic efficiencies. researchgate.net Similarly, multiple isoforms of transferases for other polyamines, such as putrescine and agmatine, have been identified in rice, each with distinct tissue expression patterns and substrate preferences, contributing to the complex profile of phenolamides in different organs. nih.govfrontiersin.org This enzymatic promiscuity and subsequent specialization are thought to be key evolutionary drivers for the generation of chemical diversity in plant secondary metabolism. oup.com

Table 2: Functional Specialization of Polyamine Acyltransferases

Enzyme ClassPrimary Acyl AcceptorPrimary Product(s)Example Enzyme (Species)Reference
Spermidine Hydroxycinnamoyl Transferase (SHT)SpermidineMono-, Di-, and Tri-acylated SpermidinesAtSHT (A. thaliana) nih.govnih.gov
Spermidine Dicoumaroyl Transferase (SCT)SpermidineDicoumaroyl SpermidineAtSCT (A. thaliana) nih.govsemanticscholar.org
Spermidine Disinapoyl Transferase (SDT)SpermidineDisinapoyl SpermidineAtSDT (A. thaliana) nih.govscispace.com
Putrescine Hydroxycinnamoyl Transferase (PHT)PutrescineAcylated PutrescinesNaAT1 (N. attenuata) oup.com
Spermine Hydroxycinnamoyl Transferase (SpmHT)SpermineAcylated SperminesSrSpmHT (S. richardii) researchgate.net

Regulatory Networks Governing this compound Accumulation

The biosynthesis of this compound is tightly regulated at multiple levels, ensuring its accumulation is coordinated with specific developmental programs and environmental conditions. This regulation involves transcriptional control of the biosynthetic genes, potential post-translational modifications of the enzymes, and responses to various external and internal cues.

Transcriptional Control of Biosynthetic Genes (e.g., MYB Transcription Factors)

The expression of genes encoding enzymes for this compound biosynthesis, particularly SHT, is under strict transcriptional control. A significant body of evidence points to the central role of MYB (myeloblastosis) transcription factors in regulating the entire phenylpropanoid pathway, which supplies the feruloyl-CoA precursor. nih.govresearchgate.net

More specifically, a triad (B1167595) of R2R3-MYB transcription factors—MYB21, MYB24, and MYB99—has been shown in Arabidopsis to control the production of phenylpropanoids, including hydroxycinnamic acid amides (HCAAs), in the tapetum of anthers. nih.gov These MYB factors directly or indirectly regulate the expression of key biosynthetic genes, including SHT. nih.gov The expression of these MYB factors is itself part of a larger regulatory cascade; for example, MYB21 and MYB24 are involved in promoting stamen development. nih.gov

In addition to MYB factors, other transcription factor families are involved. In Arabidopsis, the expression of SHT is linked to a transcriptional network involving bHLH (basic helix-loop-helix) proteins (bHLH10, bHLH89, bHLH91) and other MYB factors like TDF1 and MYB103/MS188, which are master regulators of tapetum and pollen development. nih.gov In potato, StMYB8 positively regulates the expression of genes in the phenylpropanoid pathway, including transferases related to phenolamide biosynthesis. nih.gov This complex transcriptional network ensures that the production of this compound and related compounds is precisely timed with developmental events like pollen maturation. nih.gov

Post-Translational Modification and Enzyme Activity Regulation

Post-translational modifications (PTMs), such as phosphorylation, glycosylation, and ubiquitination, are common mechanisms for rapidly regulating enzyme activity. However, direct evidence for the PTM of Spermidine Hydroxycinnamoyl Transferase (SHT) itself is currently scarce in the scientific literature.

Although direct evidence is lacking for SHT, the activity of other enzymes and transporters within the broader metabolic network is known to be regulated by PTMs. For example, the activity and localization of a polyamine transporter in yeast, TPO1, which would affect the availability of the spermidine substrate, is regulated by phosphorylation. This indicates that PTMs are an active mode of regulation in the wider pathway, even if their specific role in modulating SHT activity remains to be elucidated.

Environmental and Developmental Cues Influencing Biosynthesis

The accumulation of this compound and other HCAAs is highly responsive to both developmental programs and environmental stresses. nih.gov This suggests that these compounds play critical roles in plant reproduction and defense.

Developmentally, the biosynthesis of these compounds is often localized to specific tissues and stages. In many plants, including Arabidopsis and apple, SHT gene expression and the subsequent accumulation of tri-acylated spermidines are highly specific to flowers, particularly in the anther tapetum and pollen coat. nih.govnih.gov The expression of AtSHT is tightly regulated during bud growth and ceases once the flower opens, indicating a precise role in pollen development and viability. nih.govfrontiersin.org

Environmentally, the biosynthesis of this compound and related HCAAs is induced by various biotic and abiotic stresses. In eggplant, for example, the expression of SmSHT is stimulated by combined heat-shock and drought stress in both leaves and fruits. researchgate.netnih.gov Pathogen infection and insect herbivory are also potent inducers of phenolamide accumulation in a variety of plant species, including rice and potato. oup.comnih.gov This stress-induced accumulation points to a defensive role for these compounds, where they may act as phytoalexins to combat pathogens or deter herbivores. nih.govoup.com

Table 3: Regulatory Cues for this compound Biosynthesis

Cue TypeSpecific CueEffect on BiosynthesisAffected Plant/TissueReference
DevelopmentalFlower/Anther DevelopmentIncreased SHT expression and HCAA accumulationArabidopsis thaliana, Malus domestica nih.govnih.gov
Pollen MaturationAccumulation in pollen coatArabidopsis thaliana, Asteraceae family nih.govoup.com
EnvironmentalHeat & Drought StressInduced SHT expressionSolanum melongena (leaves, fruits) researchgate.netnih.gov
Pathogen InfectionInduced accumulation of HCAAsRice, Potato oup.comnih.gov
Insect HerbivoryInduced accumulation of HCAAsRice oup.com

Compound List

Natural Occurrence and Distribution Patterns of N1 Feruloylspermidine

Phylogenetic Distribution Across Plant Species

The presence of N1-feruloylspermidine and its derivatives has been documented in a variety of plant species, indicating a broad but specific phylogenetic distribution.

Occurrence in Specific Plant Families and Genera

This compound and related acylspermidines have been identified in several plant families and genera:

Microdesmis (Pandaceae): The roots of Microdesmis keayana are a rich source of various acylspermidines. nih.govjapsonline.com Specifically, N5,N10-di(p-coumaroyl)-N1-feruloylspermidine, also known as keayanidine A, has been isolated from its methanolic root extracts. mdpi.comnih.govjapsonline.com Other related compounds found in this genus include N5-(p-coumaroyl)-N1,N10-diferuloylspermidine (keayanidine B) and N1,N5,N10-triferuloylspermidine (keayanidine C). nih.govjapsonline.com

Sambucus (Adoxaceae): Inflorescence extracts of Sambucus nigra (elder) contain a variety of acyl spermidines, with pollen being the primary source. acs.orgnih.gov While this compound itself is not explicitly mentioned as a major compound, numerous other feruloylated spermidine (B129725) derivatives have been identified, such as isomers of N,N-diferuloylspermidine and N1,N5,N10-tri-(E,E,E)-feruloylspermidine. acs.orgnih.govacs.org This suggests the presence of the necessary biosynthetic pathways for producing feruloylated spermidines.

Sorghum (Poaceae): Analysis of sorghum wholegrains has revealed the presence of various phenolamides. One such compound identified is N1,N8-caffeoyl-feruloyl spermidine, indicating that both ferulic acid and caffeic acid are used in the acylation of spermidine in this plant. scispace.comcnr.it

Maize (Zea mays, Poaceae): Maize seeds are known to contain hydroxycinnamic acid amides, including derivatives of spermidine. nih.govnih.govresearchgate.net Studies have identified N-coumaroyl-N-feruloylspermidine in maize seeds. researchgate.net The levels of these compounds can vary in response to stresses like fungal contamination. researchgate.net

Rice (Oryza sativa, Poaceae): Rice plants accumulate a significant amount of hydroxycinnamic acid amides (HCAAs), particularly in the roots and panicles. nih.gov N-trans-feruloyl-spermidine has been detected in rice roots. nih.gov Furthermore, diferuloylspermidine has been noted for its role in the plant's defense against insect herbivores. researchgate.net

Eggplant (Solanum melongena, Solanaceae): The fruits of eggplant contain phenolamides, which are derivatives of putrescine and spermidine. researchgate.net While specific identification of this compound is not highlighted, the presence of feruloylated spermidine derivatives is likely given the general abundance of hydroxycinnamic acid conjugates in this species. researchgate.net

Artemisia (Asteraceae): While N1,N5,N10-tri-p-coumaroylspermidine has been isolated from Artemisia caruifolia, suggesting the prevalence of coumaroyl derivatives, the presence of feruloyl derivatives like this compound in the genus is plausible due to the common biosynthetic pathways. arabjchem.orgresearchgate.net

Prevalence in Plant-Derived Products

Bee Pollen: Bee pollen is a significant source of various phenolamides, with the specific composition depending on the floral origin. uliege.benih.govnih.govuliege.be Tri-feruloyl-spermidine has been identified in bee pollen from Rhus chinensis. uliege.beresearchgate.net The presence of such compounds in bee pollen underscores their abundance in the pollen of numerous plant species.

Tissue-Specific Localization and Accumulation Dynamics

The distribution of this compound and its analogs is not uniform throughout the plant, with specific tissues showing higher concentrations.

Differential Distribution in Roots, Stems, Leaves, Flowers, and Seeds

Roots: The roots of certain plants are significant sites of acylspermidine accumulation. For instance, the roots of Microdesmis keayana are a primary source for the isolation of N5,N10-di(p-coumaroyl)-N1-feruloylspermidine. nih.govjapsonline.com In rice, N-trans-feruloyl-spermidine is among the major hydroxycinnamic acid amides found in the roots. nih.gov In sugar beet, N1-caffeoyl-N10-feruloylspermidine levels were higher in the roots of germplasm resistant to root rot disease. mdpi.com

Seeds: Maize seeds have been shown to contain N-coumaroyl-N-feruloylspermidine. researchgate.net Generally, phenolamides are considered major phenolic constituents of seeds. utm.mxnih.gov

Leaves and Flowers: In Solanum dulcamara, this compound has been found in both the leaves and flowers. arabjchem.org In rice, various diferuloyl and disinapoyl spermidines accumulate in the flag leaf. nih.gov

Accumulation in Reproductive Organs

There is a notable accumulation of feruloylated spermidines and other phenolamides in the reproductive organs of plants, particularly in pollen and anthers. researchgate.net

Pollen and Anthers: Pollen is a primary source of acyl spermidines in the inflorescence of Sambucus nigra. acs.orgnih.govresearchgate.net In rice panicles, N-feruloyl putrescine and diferuloyl spermidine are abundant. nih.gov The anthers of Aphelandra species have been found to contain various di- and tri-p-coumaroylspermidines. researchgate.net This high concentration in reproductive tissues suggests a role in floral development and fertility. researchgate.net

Structural Elucidation of Co-occurring Acylspermidine Isomers

This compound often co-occurs with a variety of its isomers and other related acylspermidines. The structural elucidation of these compounds is primarily achieved through a combination of chromatographic and spectroscopic techniques.

The complexity arises from:

Positional Isomerism: The acyl groups (like feruloyl, coumaroyl, or caffeoyl) can be attached to any of the three nitrogen atoms (N1, N5, or N10) of the spermidine backbone. For example, in Microdesmis keayana, N5,N10-di(p-coumaroyl)-N1-feruloylspermidine is found alongside N5-(p-coumaroyl)-N1,N10-diferuloylspermidine and N1,N5,N10-triferuloylspermidine. nih.govjapsonline.com

Geometric Isomerism: The hydroxycinnamoyl moieties, such as ferulic acid, can exist as either (E)- (trans) or (Z)- (cis) isomers. This leads to different geometric isomers of the final acylspermidine. For instance, N1,N5,N10-tri-(E,E,E)-feruloylspermidine has been identified in Sambucus nigra inflorescences. acs.orgnih.gov

Variation in Acyl Groups: Spermidine can be acylated with different hydroxycinnamic acids, leading to a wide array of mixed acylspermidines. In Sambucus nigra, isomers of N-caffeoyl-N,N-diferuloylspermidine and N-coumaroyl-N,N-diferuloylspermidine have been detected. acs.orgnih.gov

The definitive identification and structural assignment of these isomers rely heavily on:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for separating the different isomers and providing their molecular weights. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS experiments help to determine the position of the acyl groups on the spermidine molecule. uliege.be

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques (like 1H NMR, 13C NMR, and HMBC) are essential for the unambiguous structural elucidation of isolated compounds, confirming the connectivity of atoms and the stereochemistry. nih.govacs.orguliege.be

Data Tables

Table 1: Occurrence of this compound and Related Compounds in Various Plant Species

Plant SpeciesFamilyPlant PartCompound(s) Identified
Microdesmis keayanaPandaceaeRootsN5,N10-di(p-coumaroyl)-N1-feruloylspermidine (Keayanidine A) mdpi.comnih.govjapsonline.com
Sambucus nigraAdoxaceaeInflorescence, PollenIsomers of N,N-diferuloylspermidine, N1,N5,N10-tri-(E,E,E)-feruloylspermidine acs.orgnih.govacs.org
Sorghum bicolorPoaceaeWholegrainsN1,N8-caffeoyl-feruloyl spermidine scispace.comcnr.it
Zea mays (Maize)PoaceaeSeedsN-coumaroyl-N-feruloylspermidine researchgate.net
Oryza sativa (Rice)PoaceaeRoots, Panicles, LeavesN-trans-feruloyl-spermidine, Diferuloylspermidine nih.govresearchgate.net
Solanum dulcamaraSolanaceaeLeaves, FlowersThis compound arabjchem.org
Rhus chinensis (in Bee Pollen)AnacardiaceaePollenTri-feruloyl-spermidine uliege.beresearchgate.net

Table 2: Co-occurring Acylspermidine Isomers and Derivatives

CompoundIsomer TypePlant Source Example
N5-(p-coumaroyl)-N1,N10-diferuloylspermidinePositionalMicrodesmis keayana nih.govjapsonline.com
N1,N5,N10-triferuloylspermidinePositionalMicrodesmis keayana nih.govjapsonline.com
N1,N5,N10-tri-(E,E,E)-feruloylspermidineGeometricSambucus nigra acs.orgnih.gov
N-caffeoyl-N,N-diferuloylspermidineAcyl Group VariationSambucus nigra acs.orgnih.gov
N-coumaroyl-N,N-diferuloylspermidineAcyl Group VariationSambucus nigra acs.orgnih.gov

Biological Roles and Physiological Functions of N1 Feruloylspermidine in Plants

Contribution to Plant Growth and Developmental Processes

The development of a plant from a single seed to a mature, reproducing organism is a tightly regulated process. N1-Feruloylspermidine, as a specialized metabolite, is implicated in several key stages of this developmental trajectory, influencing both the reproductive and vegetative phases of the plant life cycle.

Regulation of Floral Development and Fertility

The transition from vegetative growth to flowering is a critical juncture in a plant's life, and successful reproduction hinges on the proper development of floral organs and the maintenance of fertility. While direct evidence for this compound's role is still emerging, the functions of its precursor, spermidine (B129725), and the broader class of HCAAs provide significant insights.

Polyamines, including spermidine, are known to be essential for various stages of reproductive development. researchgate.net Studies in Arabidopsis thaliana have revealed that flowers exhibit the highest concentrations of spermidine, underscoring its importance in these structures. researchgate.net The application of inhibitors of spermidine synthesis has been shown to prevent bolting and flowering, a condition that can be reversed by the reintroduction of spermidine. researchgate.net This suggests a fundamental role for spermidine in the initiation and progression of the floral process.

Furthermore, HCAAs are widely reported to be involved in flower fertility and the formation of the pollen wall. nih.gov For instance, triferuloyl-spermidine has been identified as a component of the tryphine in pollen, where it is involved in pollination and the interaction between pollen and the stigma. frontiersin.org Given that this compound is a prominent HCAA, it is plausible that it plays a similar role in ensuring the structural integrity and functionality of pollen, thereby directly impacting plant fertility.

Involvement in Vegetative Growth and Morphogenesis

Research has demonstrated that spermidine is a key factor in vegetative growth. frontiersin.org The manipulation of polyamine levels has been shown to have a direct impact on plant stature and leaf development. frontiersin.org As a conjugate of spermidine, this compound likely participates in these growth-regulatory pathways. The ferulic acid component of the molecule can be incorporated into the cell wall, suggesting a role for this compound in cell wall strengthening and, consequently, in the shaping of plant tissues and organs. mdpi.comaber.ac.uk

Engagement in Plant Stress Response Mechanisms

In their natural environment, plants are continually faced with a variety of stress factors that can impede their growth and survival. This compound is an integral part of the plant's chemical arsenal (B13267), contributing to its resilience against both abiotic and biotic stressors.

Abiotic Stress Tolerance

Abiotic stresses, such as drought and high salinity, represent significant threats to agriculture worldwide. Plants have evolved sophisticated mechanisms to cope with these challenges, and this compound appears to be a key player in these adaptive responses.

Water deficit is a major limiting factor for plant growth. The accumulation of polyamines, including spermidine, is a common plant response to drought stress. wallonie.be Exogenous application of spermidine has been shown to enhance drought tolerance in various plant species, including wheat and faba bean. wallonie.benih.gov

The protective effects of spermidine during drought are multifaceted. It can act as an antioxidant, scavenging harmful reactive oxygen species (ROS) that accumulate under stress conditions. wallonie.be Furthermore, spermidine is involved in the regulation of stomatal closure, helping to reduce water loss through transpiration. mdpi.com As a derivative of spermidine, this compound likely contributes to these protective mechanisms, with its ferulic acid moiety potentially providing additional antioxidant capacity. nih.gov

Table 1: Effects of Exogenous Spermidine on Wheat Seedlings Under Drought Stress

TreatmentRelative Water Content (%)Proline Content (µg/g FW)Malondialdehyde Content (nmol/g FW)
Control85.225.412.8
Drought62.548.925.6
Drought + Spermidine75.835.118.2

This table is a representative example based on findings from studies on the effect of spermidine on drought stress and does not represent data from a single specific study.

High concentrations of salt in the soil can lead to osmotic stress and ion toxicity, severely hampering plant growth. nih.govmdpi.com The ability of plants to tolerate salinity is linked to their capacity to maintain ion homeostasis and mitigate oxidative damage. nih.gov

Biotic Stress Defense

One of the most well-characterized roles of HCAAs, including this compound, is in plant immunity. frontiersin.orgnih.gov These compounds often function as phytoalexins, which are antimicrobial substances that accumulate at the site of pathogen infection. frontiersin.org Numerous studies have demonstrated a significant increase in HCAA levels in plants following infection by fungi, bacteria, and viruses. researchgate.netnih.gov

The defense mechanism is twofold:

Direct Antimicrobial Activity: HCAAs can directly inhibit the growth and spore germination of pathogens. frontiersin.org

Cell Wall Reinforcement: Upon infection, HCAAs like feruloyl-amides are transported to the plant cell wall. frontiersin.orgnih.gov There, they are oxidatively cross-linked into the cell wall matrix, forming a robust physical barrier that is more resistant to degradation by pathogenic enzymes. nih.gov This fortification helps to prevent the pathogen from penetrating deeper into the plant tissue. frontiersin.orgnih.gov

The accumulation of HCAAs is a key component of both basal resistance and the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread. nih.gov For example, fungal infection in potato has been shown to trigger the incorporation of feruloyltyramide into the cell wall, and various HCAAs accumulate in rice and Arabidopsis in response to bacterial pathogens. researchgate.netnih.gov

Table 3: Examples of HCAA Accumulation in Response to Pathogen Challenge

PlantPathogenAccumulated HCAA Example(s)Reference
RiceMagnaporthe griseaFeruloyl serotonin, p-Coumaroyl serotonin frontiersin.org
ArabidopsisPseudomonas syringaeVarious HCAAs nih.gov
PotatoPhytophthora infestansFeruloyltyramide, p-Coumaroyltyramide researchgate.netnih.gov
WheatFusarium graminearumIncreased p-coumaric and ferulic acids frontiersin.org

The same cell wall fortification mechanism that defends against pathogens also plays a role in deterring herbivores. The cross-linking of HCAAs into the cell wall makes plant tissues tougher and less digestible for insects. frontiersin.orgnih.gov This structural reinforcement can act as a significant anti-feedant, reducing the damage caused by chewing insects. nih.gov In Nicotiana tabacum (tobacco), the induction of HCAAs in response to herbivory has been shown to be a regulated defense mechanism, highlighting the specific evolution of this pathway for anti-insect defense. frontiersin.org

Antioxidant and Reactive Oxygen Species (ROS) Modulation

Both abiotic and biotic stresses lead to an overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can cause significant oxidative damage to cells. nih.gov HCAAs are potent antioxidants and free radical scavengers. frontiersin.orgnih.gov This activity is attributed to the phenolic ring and hydroxyl groups of the hydroxycinnamic acid moiety, which can readily donate an electron to neutralize free radicals. nih.gov

This compound combines the antioxidant power of ferulic acid with the biological functions of spermidine. mdpi.com HCAAs play a vital role in maintaining ROS homeostasis within the plant cell. nih.gov During a pathogen attack, a controlled burst of ROS is a critical part of the plant's defense signaling; however, this must be tightly regulated to prevent widespread cellular damage. nih.gov HCAAs contribute to this regulation, scavenging excess ROS to limit oxidative damage while allowing essential defense signaling to proceed. frontiersin.orgnih.gov This dual function makes this compound and related compounds critical for plant survival under stress. nih.gov

Radical Scavenging Capabilities

This compound exhibits potent radical scavenging capabilities, a crucial function in protecting plant cells from the damaging effects of free radicals. Research on related compounds, such as N5,N10-di(p-coumaroyl)-N1-feruloylspermidine, has demonstrated the direct antioxidant activity of these molecules. researchgate.net

A study involving the evaluation of various N1,N5,N10-tris(4-hydroxycinnamoyl)spermidines using a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical spectrophotometric assay revealed their radical-scavenging properties. The study highlighted that the phenolic hydroxyl (OH) groups on the hydroxycinnamoyl parts of the molecule are responsible for this antioxidant activity. In contrast, methylated versions of these compounds, which lack free phenolic hydroxyl groups, showed significantly weaker scavenging activity. This indicates that the feruloyl group in this compound is a primary contributor to its ability to neutralize free radicals.

The mechanism of radical scavenging by phenolic compounds like this compound generally involves the donation of a hydrogen atom from the phenolic hydroxyl group to the free radical, thereby stabilizing the radical and preventing it from causing further cellular damage.

CompoundRadical Scavenging Activity (DPPH Assay)Key Structural Feature for Activity
N5,N10-di(p-coumaroyl)-N1-feruloylspermidineActivePhenolic OH groups
Methylated AnaloguesVery weakLack of free phenolic OH groups

Mitigation of Oxidative Damage

Beyond direct radical scavenging, this compound contributes to the broader mitigation of oxidative damage in plants. Oxidative damage in plants is a consequence of the overproduction of reactive oxygen species (ROS) during periods of stress, such as pathogen attack, high salinity, or extreme temperatures. nih.govmdpi.com

As a hydroxycinnamic acid amide (HCAA), this compound is involved in fortifying the plant's defenses. HCAAs are known to be transported to the plant cell wall, where they can be incorporated into the cell wall structure. nih.gov This reinforcement of the cell wall provides a physical barrier against external stressors and can help to limit the spread of pathogens.

Furthermore, the accumulation of HCAAs in plant tissues is often associated with a plant's response to infection. frontiersin.orgnih.gov These compounds can act as antimicrobial agents, directly inhibiting the growth of pathogens. frontiersin.org By doing so, they reduce the pathogen-induced oxidative burst, a rapid release of ROS by the plant as a defense mechanism, which can itself cause cellular damage if not properly controlled.

The antioxidant properties of the ferulic acid moiety in this compound also play a direct role in mitigating oxidative damage. By neutralizing ROS within the cell, this compound helps to protect vital cellular components such as lipids, proteins, and nucleic acids from oxidative degradation. nih.gov This helps to maintain cellular homeostasis and ensures the continued functioning of physiological processes even under stressful conditions. While direct studies on this compound's in-planta mitigation of oxidative damage are still emerging, the well-documented roles of HCAAs provide a strong indication of its protective functions. nih.govresearchgate.net

Molecular and Cellular Mechanisms of N1 Feruloylspermidine Action in Planta

Interaction with Cellular Signaling Pathways

As a stress-induced molecule, N1-feruloylspermidine is positioned to interact with and modulate key cellular signaling pathways that govern plant defense and acclimation. Its dual chemical nature, combining the polycationic amine structure of spermidine (B129725) and the phenolic ring of ferulic acid, allows for diverse molecular interactions.

The synthesis and accumulation of this compound are integral components of the broader polyamine stress response (PSR). Polyamines, including putrescine, spermidine, and spermine (B22157), are crucial regulators of plant growth and stress tolerance. nih.gov Under stress conditions such as drought, salinity, UV radiation, and pathogen attack, polyamine metabolism is significantly altered. frontiersin.orgfrontiersin.org

One key aspect of the PSR is the conjugation of polyamines to form HCAAs. This process serves multiple functions:

Detoxification and Homeostasis: Conjugation can regulate the levels of free, biologically active polyamines, preventing potential toxicity from their over-accumulation during stress.

Generation of Specific Signaling Molecules: The formation of this compound creates a new molecule with distinct signaling properties compared to its precursors.

Storage and Transport: Conjugated polyamines can be considered a stable, transportable form that can be hydrolyzed to release free polyamines when needed.

Mitogen-activated protein kinase (MAPK) cascades are central signaling modules in plants that transduce extracellular stimuli into intracellular responses. nih.gov These cascades are critical for initiating defense responses against pathogens and acclimating to abiotic stress. embopress.org

While direct evidence of this compound modulating MAPK pathways is still emerging, studies on its precursor, spermidine, provide strong inferential links. Spermidine is known to be involved in various stress signal transduction pathways. frontiersin.org Exogenous application of spermidine has been shown to improve stress tolerance by fortifying antioxidant defense machinery, a process often regulated by MAPK cascades. frontiersin.org Furthermore, transcriptomic and metabolomic analyses in plants under heat stress have linked spermidine treatment to the modulation of the MAPK signaling pathway.

Given that this compound is synthesized in response to stress, it is plausible that it functions as a downstream signaling molecule that either feeds back to modulate the MAPK cascade or acts on downstream targets to execute the stress response. Its unique structure could allow it to interact with specific kinases or phosphatases within the cascade, thereby fine-tuning the signaling output.

Enzymatic and Protein Interactions within Plant Cells

The biological activity of this compound is defined by its interactions with enzymes, structural proteins, and other macromolecules inside the plant cell.

The primary enzymatic interaction associated with this compound is its own biosynthesis. It is synthesized by enzymes from the BAHD acyltransferase superfamily, specifically spermidine hydroxycinnamoyl transferases (SHTs). These enzymes catalyze the transfer of the feruloyl group from an activated donor, feruloyl-CoA, to the N1 position of spermidine.

The expression and activity of SHTs are often induced by stress, directly linking environmental cues to the production of this compound. frontiersin.org This enzymatic regulation is a critical control point in the HCAA pathway. The table below summarizes the substrate preferences for a representative Spermidine Hydroxycinnamoyl Transferase (SHT), demonstrating the enzyme's specificity which leads to the formation of this compound.

Table 1. Representative Substrate Specificity of a Plant Spermidine Hydroxycinnamoyl Transferase (SHT). Data is conceptual based on published findings.
Acyl Donor (Substrate)Acyl Acceptor (Substrate)Relative Enzyme Activity (%)
Feruloyl-CoASpermidine100
Caffeoyl-CoASpermidine85
p-Coumaroyl-CoASpermidine60
Feruloyl-CoAPutrescine25
Feruloyl-CoASpermine15

Beyond its synthesis, this compound and other HCAAs may influence the activity of other enzymes. As potent antioxidants, they can protect enzymes from oxidative damage. They may also act as non-competitive inhibitors or allosteric regulators for certain metabolic enzymes, contributing to the metabolic reprogramming observed during stress.

A key mechanism of HCAA action is their ability to bind to and modify macromolecules, particularly cell wall components. nih.gov The ferulic acid moiety allows this compound to be oxidatively cross-linked into the cell wall matrix by peroxidases. nih.gov This incorporation serves to strengthen the cell wall, creating a more robust physical barrier against pathogen invasion and environmental stressors. nih.govfrontiersin.org

The polyamine portion of this compound retains its cationic nature, allowing it to interact electrostatically with negatively charged macromolecules such as DNA, RNA, and certain proteins. While the functions of these interactions are less clear than for free polyamines, it is hypothesized that such binding could:

Stabilize nucleic acid and protein structures against stress-induced degradation.

Modulate the activity of transcription factors or other DNA-binding proteins.

Influence chromatin structure, thereby affecting gene accessibility.

Impact on Gene Expression and Metabolic Reprogramming

The accumulation of this compound is part of a profound metabolic shift and reprogramming of gene expression that enables plants to survive adverse conditions. nih.gov Studies involving the application of its precursor, spermidine, have demonstrated significant changes in the expression of a wide array of stress-responsive genes. wallonie.be

This compound may influence gene expression through several mechanisms:

Direct Signaling: It could act as a signal molecule, binding to a yet-unidentified receptor to trigger a signaling cascade that leads to the activation of specific transcription factors.

Indirect Effects: By modulating ROS levels or interacting with chromatin, it could indirectly affect the expression of stress-related genes. nih.govnih.gov

The application of spermidine has been shown to upregulate genes encoding antioxidant enzymes, heat shock proteins, and various transcription factors (e.g., NAC, MYB, WRKY), while also regulating genes involved in polyamine biosynthesis itself. wallonie.be This suggests that this compound, as a direct product of this pathway, is a key component of the chemical arsenal (B13267) that underpins this extensive genetic and metabolic reprogramming for enhanced stress tolerance. The table below lists examples of gene families modulated by polyamine-related stress responses.

Table 2. Examples of Gene Families and Pathways Modulated During Polyamine-Mediated Stress Responses.
Gene/Pathway CategoryFunction in Stress ResponseObserved Regulation
Antioxidant Enzymes (CAT, APX, SOD)Detoxification of Reactive Oxygen Species (ROS)Upregulated
Polyamine Biosynthesis (ADC, SAMDC, SPDS)Synthesis of polyamines for stress responseDifferentially Regulated
Drought-Responsive Genes (LEA, RD22, DHN)Cellular protection against dehydrationUpregulated
Transcription Factors (WRKY, MYB, NAC)Master regulators of downstream stress gene networksUpregulated
Phenylpropanoid PathwaySynthesis of secondary metabolites, including HCAAsUpregulated

Advanced Methodologies and Analytical Approaches for N1 Feruloylspermidine Research

Separation and Detection Techniques

The effective separation of N1-feruloylspermidine from complex mixtures is a critical first step in its analysis. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the cornerstones of this process, often coupled with mass spectrometry for sensitive detection.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For the analysis of feruloylated polyamines like this compound, reversed-phase chromatography is commonly employed, typically utilizing a C18 stationary phase.

The separation is achieved by a gradient elution, where the composition of the mobile phase is varied over time. A common mobile phase combination for the analysis of such compounds involves a mixture of an aqueous solvent (often with a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The gradient starts with a higher proportion of the aqueous phase, and the concentration of the organic solvent is gradually increased to elute compounds of increasing hydrophobicity.

While specific retention times can vary depending on the exact chromatographic conditions, the elution order is determined by the polarity of the analytes. In the analysis of a mixture of feruloylated spermidines, the number and position of the feruloyl groups will influence their retention characteristics.

Table 1: Illustrative HPLC/UHPLC Parameters for Feruloylated Polyamine Analysis

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min (UHPLC)
Gradient Program A time-programmed gradient from a low to a high percentage of Mobile Phase B
Detection UV (around 320 nm) or Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the detection and quantification of this compound. In positive ion mode electrospray ionization (ESI), this compound is typically detected as its protonated molecule, [M+H]⁺. For monoferuloyl spermidine (B129725), this corresponds to a mass-to-charge ratio (m/z) of 322. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation. In an MS/MS experiment, the precursor ion of interest (e.g., m/z 322 for this compound) is isolated and then fragmented by collision with an inert gas. The resulting product ions are then detected, providing a characteristic fragmentation pattern or "fingerprint" of the molecule. This fragmentation pattern is invaluable for confirming the identity of the compound and for distinguishing it from other molecules with the same mass.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a technique that measures the mass of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule from its exact mass. By comparing the measured accurate mass of the protonated this compound with the theoretical mass calculated from its chemical formula (C17H27N3O3), a high degree of confidence in its identification can be achieved. This is particularly useful in distinguishing this compound from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Structural Characterization Methodologies

Beyond detection, the precise structural elucidation of this compound, including the exact location of the feruloyl group on the spermidine backbone, requires advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Two-dimensional (2D) NMR experiments provide further structural insights by showing correlations between different nuclei. Key 2D NMR experiments for the structural elucidation of this compound include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the connectivity of the spermidine backbone and the feruloyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly crucial for determining the point of attachment of the feruloyl group to the spermidine nitrogen, as it can show a correlation between the protons on the spermidine backbone and the carbonyl carbon of the feruloyl group.

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound (Illustrative)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityJ (Hz)
Feruloyl Moiety
1'127.5s
2'110.87.10d2.0
3'148.5s
4'149.2s
5'115.96.95d8.2
6'123.27.05dd8.2, 2.0
7'142.17.55d15.8
8'118.56.40d15.8
9'168.0s
OMe56.13.90s
Spermidine Moiety
138.53.35t6.8
227.21.80p6.8
348.12.70t7.0
425.51.65p7.0
549.52.75t7.2
627.81.75p7.2
740.22.85t7.2

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Fragmentation Pattern Analysis for Isomer Differentiation

A key challenge in the analysis of feruloylspermidine is the differentiation of its positional isomers: this compound, N5-feruloylspermidine, and N10-feruloylspermidine. Tandem mass spectrometry (MS/MS) plays a crucial role in this differentiation by analyzing the specific fragmentation patterns of each isomer.

While all three isomers will produce a precursor ion at m/z 322, the relative abundances and the specific m/z values of the product ions will differ depending on the location of the feruloyl group. The fragmentation is influenced by the stability of the resulting fragment ions and the proximity of the charge to the amide bond.

For example, cleavage of the amide bond and subsequent fragmentation of the spermidine backbone will lead to different characteristic ions for each isomer. By carefully analyzing the MS/MS spectra and identifying unique fragment ions or significant differences in the relative intensities of common fragments, it is possible to distinguish between the N1, N5, and N10 isomers. This detailed analysis of fragmentation pathways is essential for the accurate identification and characterization of this compound in complex biological samples.

Systems Biology Approaches

Systems biology offers a holistic perspective in the study of this compound, moving beyond the analysis of individual components to understanding the intricate network of interactions that govern its synthesis, accumulation, and function within a biological system. By integrating high-throughput data from various "omics" disciplines, researchers can construct comprehensive models of the metabolic and regulatory pathways influencing this significant plant metabolite.

Metabolomic Profiling for Quantitative Analysis

Metabolomic profiling is a cornerstone of systems biology, enabling the large-scale study of small molecules, or metabolites, within a cell, tissue, or organism. In the context of this compound research, metabolomics provides powerful tools for its quantitative analysis, allowing for a detailed understanding of its accumulation patterns under various conditions. Both untargeted and targeted metabolomic approaches are employed. Untargeted metabolomics aims to comprehensively measure as many metabolites as possible, which is useful for discovering novel compounds and generating new hypotheses. Targeted metabolomics, on the other hand, focuses on the precise quantification of a predefined set of metabolites, including this compound and its precursors. nih.govresearchgate.net

Advanced analytical platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are central to these studies. researchgate.net LC-MS, in particular, offers high sensitivity and selectivity for the detection and quantification of this compound, even at low concentrations. By comparing the metabolomic profiles of plants under different developmental stages, environmental stresses, or genetic backgrounds, researchers can identify significant changes in the levels of this compound. For instance, a comparative metabolomic study of a wild-type plant and a mutant with altered stress response might reveal a significant upregulation of this compound in the wild-type under stress, suggesting its role in stress tolerance.

To illustrate the application of metabolomic profiling, the following interactive table presents hypothetical quantitative data of this compound and its key precursors in a plant species subjected to drought stress. Such data would be instrumental in pinpointing metabolic bottlenecks and understanding the regulation of its biosynthetic pathway.

Interactive Data Table: Quantitative Metabolomic Analysis of this compound Pathway under Drought Stress

MetaboliteControl (µg/g FW)Drought (µg/g FW)Fold Changep-value
Spermidine15.228.91.90<0.01
Ferulic Acid8.714.51.67<0.05
This compound 5.4 16.2 3.00 <0.001

FW: Fresh Weight. The data presented is hypothetical.

Transcriptomic Analysis for Gene Expression Studies

Transcriptomic analysis, the study of the complete set of RNA transcripts produced by an organism, provides a dynamic view of gene expression and is crucial for understanding the regulation of this compound biosynthesis. Techniques like RNA sequencing (RNA-Seq) allow for a comprehensive profiling of gene expression, enabling the identification of genes that are differentially expressed in response to stimuli that also affect this compound levels.

In the context of this compound research, transcriptomic analysis can be used to identify the genes encoding the enzymes involved in its biosynthesis, such as spermidine synthase and spermidine hydroxycinnamoyl transferase (SHT). nih.gov For example, by comparing the transcriptomes of tissues with high and low levels of this compound, researchers can pinpoint candidate genes for SHT. Furthermore, transcriptomic studies can uncover the transcription factors that regulate the expression of these biosynthetic genes, providing insights into the upstream regulatory networks. mdpi.com

The table below presents a hypothetical set of differentially expressed genes (DEGs) identified through a transcriptomic study comparing a high-N1-feruloylspermidine-producing plant variety with a low-producing one. This type of data is fundamental for identifying key genes for further functional characterization.

Interactive Data Table: Differentially Expressed Genes in this compound Biosynthesis

Gene IDPutative FunctionLog2 Fold Change (High vs. Low)p-value
GeneA01Spermidine synthase2.5<0.001
GeneB05Spermidine hydroxycinnamoyl transferase (SHT)4.2<0.0001
GeneC12Phenylalanine ammonia-lyase1.8<0.05
GeneD07MYB Transcription Factor3.1<0.001

The data presented is hypothetical.

Integrated Omics Approaches (e.g., Transcriptomics and Metabolomics)

The integration of multiple "omics" datasets, such as transcriptomics and metabolomics, offers a more comprehensive understanding of the biological processes governing this compound metabolism than either approach alone. nih.gov By correlating changes in gene expression with alterations in metabolite profiles, researchers can establish robust links between genes and their metabolic functions. This integrated approach is particularly powerful for elucidating complex regulatory networks and metabolic pathways. nih.govresearchgate.net

For instance, an integrated analysis might reveal a strong positive correlation between the expression of a specific SHT gene and the accumulation of this compound across different plant tissues or under various experimental conditions. This would provide strong evidence for the direct involvement of that gene in this compound biosynthesis. Furthermore, integrated omics can help to identify novel regulatory mechanisms. For example, the discovery of a transcription factor whose expression is highly correlated with both the expression of biosynthetic genes and the accumulation of this compound would suggest a key regulatory role for that transcription factor.

Genetic and Molecular Biology Tools in Plant Systems

Genetic and molecular biology tools are indispensable for the functional characterization of genes involved in this compound biosynthesis and for elucidating the physiological roles of this compound in plants. These approaches allow for the direct manipulation of gene expression, providing a powerful means to investigate the consequences of altered this compound levels.

Gene Silencing and Overexpression Strategies

Gene silencing and overexpression are two key strategies used to modulate the expression of target genes. Gene silencing, often achieved through RNA interference (RNAi), involves the downregulation of a specific gene's expression. nih.gov In the context of this compound research, silencing the expression of a candidate SHT gene would be expected to lead to a decrease in the accumulation of this compound. nih.gov This would not only confirm the function of the gene but also allow for the study of the phenotypic consequences of reduced this compound levels.

Conversely, overexpression involves increasing the expression of a target gene, often by introducing a transgene under the control of a strong, constitutive promoter. Overexpressing a key biosynthetic gene, such as SHT, could lead to an increase in the production of this compound. nih.gov This approach can be used to investigate the effects of elevated this compound levels on plant growth, development, and stress responses.

The following table summarizes the expected outcomes of gene silencing and overexpression experiments targeting a putative SHT gene.

Interactive Data Table: Expected Outcomes of Gene Manipulation on this compound Levels

Genetic ModificationTarget GeneExpected Effect on Gene ExpressionExpected Effect on this compound Level
Gene Silencing (RNAi)Spermidine hydroxycinnamoyl transferase (SHT)DecreasedDecreased
OverexpressionSpermidine hydroxycinnamoyl transferase (SHT)IncreasedIncreased

Mutant Analysis for Functional Elucidation

The analysis of mutants with altered gene function is a classical and powerful approach in genetics to elucidate the in vivo roles of specific genes. researchgate.net In the study of this compound, the use of mutants, such as those generated through T-DNA insertion or CRISPR-Cas9 gene editing, can provide invaluable insights.

Researchers can screen mutant collections for individuals with altered levels of this compound. Once a mutant is identified, the disrupted gene can be characterized, providing a direct link between a specific gene and the accumulation of the compound. For example, a knockout mutant for an SHT gene would be expected to be deficient in this compound. researchgate.net The phenotypic analysis of such a mutant under various conditions can then reveal the physiological functions of this compound. For instance, if the mutant shows increased susceptibility to a particular stress, it would strongly suggest a role for this compound in conferring tolerance to that stress.

Conversely, activation-tagged mutant lines, where a gene is overexpressed due to the random insertion of an enhancer element, can also be utilized. Identifying a mutant with elevated this compound levels and characterizing the overexpressed gene can lead to the discovery of novel genes involved in its biosynthesis or regulation.

Association Mapping and Quantitative Trait Loci (QTL) Studies

The biosynthesis and accumulation of this compound and related phenolamides in plants are complex quantitative traits, meaning they are controlled by multiple genes and are influenced by environmental factors. nih.govnih.gov To unravel the genetic architecture of these traits, researchers employ advanced methodologies like association mapping and quantitative trait loci (QTL) analysis. nih.govplos.org These genomic approaches are powerful tools for identifying specific chromosomal regions (loci) that contribute to the variation in phenolamide content observed across different plant varieties. nih.govwur.nl

A key prerequisite for successful genetic mapping is the presence of significant heritable variation for the trait within a population. mdpi.com Studies in maize, for instance, have shown that the levels of various phenolamides, including derivatives of feruloylspermidine, exhibit wide variation and high broad-sense heritability, indicating strong genetic control and making them ideal candidates for QTL and genome-wide association studies (GWAS). nih.govfrontiersin.org

Research combining linkage mapping in biparental populations (like Recombinant Inbred Lines, or RILs) with GWAS in diverse germplasm panels has been particularly fruitful. nih.govnih.gov This dual approach allows for both the initial detection of QTLs in controlled crosses and the validation or fine-mapping of these regions in broader, more diverse populations. nih.gov

In comprehensive studies on maize kernels, numerous QTLs and significant loci associated with phenolamide accumulation have been detected across multiple environments. nih.gov These analyses typically use a mixed linear model in GWAS to account for population structure and kinship, ensuring that the identified associations between genetic markers (like single nucleotide polymorphisms, or SNPs) and the trait are robust. nih.gov The findings from these large-scale mapping efforts are summarized in the table below.

Mapping ApproachPopulation / EnvironmentNumber of Loci / QTLs DetectedAverage Phenotypic Variation Explained (PVE) per Locus
Linkage MappingBBE1589.47%
Linkage MappingBBE25810.78%
Linkage MappingZYE1399.51%
Linkage MappingZYE26711.40%
GWASAMPE13910.00%
GWASAMPE2369.97%

Table 1: Summary of QTL mapping and GWAS results for phenolamide accumulation in maize kernels across different populations and environments. Data is aggregated from a study that analyzed a suite of phenolamides, including feruloylspermidine derivatives. nih.gov

Once a QTL is identified, the next step involves pinpointing candidate genes within that genomic region that may be responsible for the observed trait variation. wur.nlnih.gov By integrating genetic mapping with transcriptomic data and bioinformatics, researchers can narrow down the list of potential genes. nih.gov For example, a significant QTL for a specific phenolamide was mapped to chromosome 10 in maize. nih.gov Further investigation within this locus identified two promising candidate genes whose expression levels were significantly and positively correlated with the compound's accumulation, suggesting their direct involvement in its biosynthesis. nih.gov

Associated TraitChromosomeCandidate Genes IdentifiedKey Finding
Phenolamide (n1048) Accumulation10GRMZM2G066142, GRMZM2G066049Gene expression levels are significantly positively correlated with compound concentration.

Table 2: Detailed example of a QTL identified for a phenolamide compound in maize, showing the chromosomal location and the validated candidate genes. nih.gov

Bioinformatic analysis of the candidate genes identified across multiple QTLs often reveals enrichment for specific biological processes. nih.gov In the case of phenolamides, many of the identified genes encode enzymes involved in amine and nitrogen metabolic processes, which is consistent with the chemical structure of this compound, a conjugate of an amine (spermidine) and a phenolic acid (ferulic acid). nih.gov These findings not only validate the mapping results but also provide deep insights into the molecular pathways governing the synthesis of these important secondary metabolites in plants. nih.gov

Future Research Directions and Translational Implications in Plant Science

Elucidating Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of N1-Feruloylspermidine is part of the broader phenylpropanoid pathway. nih.gov This process begins with the conversion of L-phenylalanine to trans-cinnamate, which is subsequently hydroxylated and converted into various hydroxycinnamates like ferulic acid. nih.gov These molecules are then activated to their corresponding CoA esters, which serve as acyl donors for the final condensation step with polyamines like spermidine (B129725), catalyzed by hydroxycinnamoyl transferases. nih.gov While the general pathway is outlined, significant gaps remain in our knowledge, particularly concerning the full suite of enzymes involved and the regulatory networks that control the flux of metabolites into this compound production. Future investigations must focus on identifying and characterizing the yet-undiscovered enzymes that may participate in modifying, transporting, or degrading these compounds, thereby providing a complete picture of their metabolic lifecycle. A potential area of exploration is the existence of hybrid biosynthetic-catabolic pathways, which could offer alternative routes to polyamine precursor production. nih.gov

The ultimate and committed step in this compound biosynthesis is catalyzed by acyl-CoA-dependent spermidine hydroxycinnamoyl transferases (SHTs), which belong to the BAHD superfamily of acyltransferases. nih.gov Characterization of SHTs from various plant species, such as eggplant (Solanum melongena) and its wild relatives, has revealed that these enzymes exhibit specific preferences for both the polyamine acceptor and the hydroxycinnamoyl-CoA donor. nih.gov For instance, SHTs from eggplant (SmSHT) and S. richardii (SrSHT) preferentially use spermidine over other polyamines like putrescine and spermine (B22157). nih.gov However, their affinity for the acyl donor varies, with a preferential order of caffeoyl-CoA, feruloyl-CoA, and p-coumaroyl-CoA. nih.gov

Future research must extend this characterization to a wider range of plant species, especially staple crops, to understand the diversity of these enzymes. A key objective is to elucidate the structural basis for substrate specificity, which could pave the way for engineering enzymes with tailored properties. Identifying the specific residues or motifs involved in acyl donor selection will be critical. nih.gov Beyond the primary SHTs, research should also aim to identify other modifying enzymes, such as glycosyltransferases or hydroxylases, that may further decorate the this compound molecule, potentially altering its stability, solubility, or biological activity.

Enzyme FamilyAbbreviationFunctionSubstrate Preference (Acyl Acceptor)Substrate Preference (Acyl Donor)Source Organism ExampleCitation
Spermidine Hydroxycinnamoyl TransferaseSHTCatalyzes the condensation of hydroxycinnamoyl-CoA thioesters with polyamines.Spermidine > Spermine > PutrescineCaffeoyl-CoA > Feruloyl-CoA > p-Coumaroyl-CoASolanum melongena (Eggplant) nih.gov

Deeper Mechanistic Insights into Physiological Roles

Hydroxycinnamic acid amides, including this compound, are known to play critical roles in plant growth, cell division, flowering, and stress responses. nih.gov Polyamines like spermidine are deeply involved in counteracting damage from abiotic stresses such as drought and salinity. mdpi.comresearchgate.netmdpi.com They contribute to stress tolerance by protecting photosynthetic machinery, enhancing antioxidant defense systems, and potentially acting as signaling molecules. mdpi.comnih.gov

A crucial future direction is to dissect the specific contribution of the feruloyl moiety when conjugated to spermidine. Research should aim to clarify whether this compound has distinct functions from free spermidine or if it serves as a more stable, localized, or potent version of the polyamine. Investigating its role in cell wall cross-linking, a known function of HCAAs, is particularly important for understanding its contribution to physical resilience against pathogens and environmental stressors. nih.gov Furthermore, exploring its signaling interactions with other molecules like nitric oxide and phytohormones will provide a more integrated view of its regulatory function in the plant's stress response network. mdpi.com

Metabolic Engineering and Synthetic Biology Approaches for Targeted Production

The potential of this compound to enhance stress tolerance makes its targeted production in crops a highly desirable goal. Metabolic engineering and synthetic biology offer powerful tools to achieve this. chemrxiv.orgnih.govpreprints.org Strategies would involve the manipulation of one or more key genes in the biosynthetic pathway to increase the metabolic flux towards this compound. nih.gov

This could be accomplished by overexpressing the genes encoding rate-limiting enzymes, such as spermidine hydroxycinnamoyl transferase (SHT). nih.gov Lessons can be learned from successful metabolic engineering efforts for spermidine production in microorganisms like Saccharomyces cerevisiae, where overexpression of biosynthetic genes and transporters led to significant increases in yield. nih.govillinois.edu In plants, a multi-gene approach, potentially involving the simultaneous expression of several pathway genes, might be necessary to achieve substantial accumulation of the target compound. nih.gov Advanced techniques like CRISPR/Cas9 could be used to precisely edit the genome, for instance, by modifying promoter regions of key biosynthetic genes to enhance their expression or by down-regulating competing pathways that divert precursors away from this compound synthesis. chemrxiv.org

Applications in Plant Breeding and Crop Improvement for Enhanced Resilience

The ultimate translational goal is to apply the knowledge of this compound to develop crops with enhanced resilience to the mounting challenges of climate change, such as increased drought, salinity, and temperature extremes. europa.eunih.gov Plant breeding programs can benefit significantly from a deeper understanding of the genetic basis of this compound accumulation.

Future research should focus on identifying the genetic loci and specific alleles of biosynthetic genes that are associated with high levels of this compound and superior stress tolerance. This would enable the development of molecular markers for use in marker-assisted selection (MAS), accelerating the breeding of resilient crop varieties. sciencereviews.info Moreover, modern genome editing technologies like CRISPR/Cas9 offer a more direct route to crop improvement. nih.govfrontiersin.org By precisely targeting and modifying the genes that regulate this compound levels, it may be possible to develop new elite cultivars with robust, multi-stress tolerance, thereby contributing to global food security in a changing climate. europa.eusciencereviews.info

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.